molecular formula C28H29N7O B1241021 N-デスメチルイマチニブ CAS No. 404844-02-6

N-デスメチルイマチニブ

カタログ番号 B1241021
CAS番号: 404844-02-6
分子量: 479.6 g/mol
InChIキー: BQQYXPHRXIZMDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

N-Desmethyl Imatinib is synthesized as a result of Imatinib metabolism, primarily involving CYP3A4 and CYP2C8 isoenzymes. The synthesis process has been explored through various methods, including flow-based synthesis which provides a concise approach for Imatinib and its metabolites, including N-Desmethyl Imatinib, using tubular flow coils or cartridges without extensive manual intervention despite the poor solubility of reaction components (Hopkin, Baxendale, & Ley, 2010).

Molecular Structure Analysis

N-Desmethyl Imatinib's molecular structure retains key functional groups that allow it to inhibit tyrosine kinases effectively. The structure includes an N-methyl piperazine group, a substituted pyrimidine, and a phenyl ring, among others. The removal of a methyl group from Imatinib to form N-Desmethyl Imatinib does not significantly alter its ability to interact with its target kinases, maintaining efficacy against cancer cells with a slight variance in its metabolic stability and interactions (Vologzhanina, Ushakov, & Korlyukov, 2020).

Chemical Reactions and Properties

The chemical behavior of N-Desmethyl Imatinib includes its interaction with P-glycoprotein, affecting its intracellular accumulation and, potentially, its efficacy in treating certain cancers. This interaction underscores the importance of understanding the compound's chemical properties to optimize its use in therapeutic contexts (Mlejnek, Doležel, Faber, & Kosztyu, 2011).

Physical Properties Analysis

The pharmacokinetic profile of N-Desmethyl Imatinib, including its distribution and elimination in animal models, offers insight into its physical properties. This information is crucial for understanding how the compound behaves in biological systems, informing decisions regarding its optimal use in therapy (Rao et al., 2019).

Chemical Properties Analysis

The chemical properties of N-Desmethyl Imatinib, such as its interaction with liver enzymes and susceptibility to metabolic processes, have significant implications for its therapeutic efficacy and safety. Understanding these properties helps in predicting drug interactions and in the development of strategies for therapeutic drug monitoring, ensuring optimal dosing and minimizing adverse reactions (Khan, Barratt, & Somogyi, 2016).

科学的研究の応用

慢性骨髄性白血病(CML)治療モニタリング

N-デスメチルイマチニブ: は、CMLの第一選択治療薬であるイマチニブの活性代謝物です。 イマチニブとDMIの薬物動態は、患者間で大きなばらつきが見られるため、薬物の安全かつ有効な使用を強化するために濃度モニタリングが不可欠です . イマチニブとDMIの治療薬モニタリング(TDM)は、有効性を最適化し、薬物毒性を軽減することができます .

薬物動態研究

DMIは、患者間の薬物反応のばらつきを理解する上で、薬物動態研究において重要な役割を果たします。 イマチニブとDMIの血漿レベルを定量化することは、これらの研究の重要な側面であり、良好な臨床反応に必要な適切な血漿濃度に関する洞察を提供します .

メタボロミクス研究

長半減期の薬理学的に活性な代謝物であるDMIは、メタボロミクス研究で使用されています。 この分野では、代謝物プロファイルを研究し、薬物治療に対する代謝経路の変化を理解することを目的としています .

薬効増強

DMIに関する研究には、イマチニブの有効性を高める方法の探求も含まれます。 代謝物の活性とその親薬物との相互作用を理解することで、科学者はCMLなどの疾患に対する治療成績を改善するための戦略を開発することができます .

薬物相互作用研究

DMIは、CYP3A4およびCYP2C8酵素によって代謝されます。 これらの相互作用を研究することで、DMIと他の薬物の相互作用の可能性について貴重な情報が得られ、これは潜在的な薬物相互作用を予測し、有害な影響を回避するために重要です .

分析方法の開発

ヒト血漿中のDMIを定量化するための感度が高く特異的な分析方法の開発は、別の重要な用途です。 これらの方法は、臨床診療と研究の両方にとって不可欠であり、薬物および代謝物濃度を正確に測定することを可能にします .

作用機序

Target of Action

N-Desmethyl Imatinib, also known as DMI, is a major active metabolite of Imatinib . Imatinib is a tyrosine kinase inhibitor that targets Bcr-Abl, platelet-derived growth factor receptor (PDGFR), and KIT . These targets play crucial roles in cell proliferation and survival, making them important in the treatment of certain types of cancer .

Mode of Action

N-Desmethyl Imatinib inhibits the tyrosine kinase activity of its targets, similar to its parent compound, Imatinib . By inhibiting these enzymes, it blocks the proliferation and induces apoptosis in Bcr-Abl positive cell lines . This results in the suppression of cancer cell growth and survival .

Biochemical Pathways

Imatinib is metabolized by CYP3A4/CYP3A5 to N-Desmethyl Imatinib . This metabolite exhibits in vitro activity comparable to that of the parent drug . The metabolic process involves the demethylation of Imatinib by the cytochrome P450 (CYP) isomer CYP3A4 .

Pharmacokinetics

The pharmacokinetics of Imatinib, and by extension N-Desmethyl Imatinib, are characterized by large interpatient variability . Imatinib is a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of Imatinib . Concentration monitoring of Imatinib and N-Desmethyl Imatinib is considered necessary to enhance the safe and effective use of Imatinib .

Result of Action

The inhibition of tyrosine kinase activity by N-Desmethyl Imatinib leads to the blocking of proliferation and induction of apoptosis in Bcr-Abl positive cell lines . This results in the suppression of cancer cell growth and survival .

Action Environment

The action of N-Desmethyl Imatinib can be influenced by various environmental factors. For instance, the activity of CYP3A and the genetic polymorphism of P-glycoprotein may contribute to variability in the pharmacokinetics of Imatinib . Additionally, the concentration of Imatinib and N-Desmethyl Imatinib in the body can be influenced by factors such as diet, other medications, and individual patient characteristics .

Safety and Hazards

N-Desmethyl Imatinib is classified as a mutagen (Category 2), carcinogen (Category 2), and reproductive toxin (Category 1B). It may damage fertility or the unborn child and may cause harm to breast-fed children . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity. CML is now managed as a chronic disease requiring long-term treatment . Imatinib has revolutionized drug therapy of chronic myeloid leukemia (CML). Preclinical studies were promising but the results of clinical trials by far exceeded expectations .

特性

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYXPHRXIZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193500
Record name CGP-74588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404844-02-6
Record name N-Desmethylimatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-74588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-74588
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

25.8 g (300 mmol) of piperazine are suspended in a mixture of 25 ml of ethanol and 25 ml of water. After almost a clear solution has formed, 12.9 g (30 mmol) of 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide are added step by step. The yellow solution is boiled under reflux for 14 hours, cooled to room temperature and filtered over Celite. 100 ml of water is added to the solution, the ethanol is evaporated under vacuum and 30 ml of 1N NaOH is added, leading to crystallization of the product. Drying at 50 mbar and 60° C. yields N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide; Rf=0.15 (methylene chloride:ethyl acetate:methanol:conc. aqueous ammonium hydroxide solution=60:10:30:2); tR (HPLC)2) 14.6 min.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Imatinib
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Imatinib
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Imatinib
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Imatinib
Reactant of Route 5
N-Desmethyl Imatinib
Reactant of Route 6
Reactant of Route 6
N-Desmethyl Imatinib

Q & A

Q1: How does N-desmethyl imatinib exert its therapeutic effect?

A: Like its parent compound imatinib, NDI functions as a tyrosine kinase inhibitor. Both compounds exert their primary therapeutic effect by inhibiting the BCR-ABL tyrosine kinase [, , , ], an aberrant protein formed by the fusion of the BCR and ABL genes. This fusion protein drives the uncontrolled proliferation of white blood cells, leading to CML.

Q2: Does N-desmethyl imatinib exhibit similar potency to imatinib?

A: While both compounds target BCR-ABL, research suggests NDI exhibits a slightly lower potency compared to imatinib [, ]. This difference might be attributed to subtle structural variations influencing their binding affinity to the target kinase.

Q3: Are there any differences in the downstream effects of imatinib and N-desmethyl imatinib?

A: While both compounds primarily target BCR-ABL, research hints at potential differences in their downstream effects. For example, one study found that ABCG2, a protein involved in drug transport, exhibits a stronger influence on the efficacy of NDI compared to imatinib []. This suggests that the cellular handling and subsequent effects of these compounds might differ, warranting further investigation.

Q4: How is N-desmethyl imatinib formed in the body?

A: NDI is primarily formed through the metabolism of imatinib by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8 [, , , , ]. This biotransformation process plays a key role in determining the plasma concentrations of both compounds.

Q5: How significant is the contribution of CYP2C8 to N-desmethyl imatinib formation?

A: Research indicates that genetic variations in the CYP2C8 enzyme can significantly influence the metabolism of imatinib to NDI. Specifically, the CYP2C8*3 polymorphism has been identified as a gain-of-function variant, leading to increased NDI formation [, ]. This highlights the role of pharmacogenomics in understanding interindividual variability in drug response.

Q6: Does apigenin, a natural flavonoid, interact with imatinib metabolism?

A: Studies in rats revealed that apigenin can influence the pharmacokinetics of both imatinib and NDI. Interestingly, the effects varied depending on the duration of apigenin administration. Short-term exposure appeared to inhibit metabolism, while long-term exposure seemed to accelerate it []. This suggests a complex interplay between apigenin and the metabolic pathways involved in imatinib and NDI clearance.

Q7: Why is therapeutic drug monitoring of imatinib and N-desmethyl imatinib important?

A: Therapeutic drug monitoring (TDM) of imatinib and NDI is crucial due to the substantial interindividual variability in their pharmacokinetics [, , , ]. Factors like age, genetics, co-medications, and disease state can significantly impact drug exposure, influencing both efficacy and toxicity.

Q8: What analytical techniques are commonly employed for quantifying imatinib and N-desmethyl imatinib?

A: Several analytical methods have been developed and validated for the accurate and sensitive quantification of imatinib and NDI in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) [, ], tandem mass spectrometry (MS/MS) [, , , , , , , , ], and enzyme-linked immunosorbent assay (ELISA) [] are among the most widely used techniques.

Q9: Do drug transporters like ABCB1 (P-glycoprotein) influence the efficacy of imatinib and N-desmethyl imatinib?

A: Research suggests that ABCB1, a prominent efflux transporter, plays a role in transporting NDI, but its impact on imatinib transport is less pronounced [, ]. This difference might contribute to variations in their intracellular concentrations and subsequent therapeutic effects.

Q10: Are there any known mechanisms of resistance to imatinib and N-desmethyl imatinib?

A: While both compounds are effective in treating CML, resistance can develop over time. One of the main mechanisms involves mutations in the BCR-ABL kinase domain, reducing the binding affinity of imatinib and NDI [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。